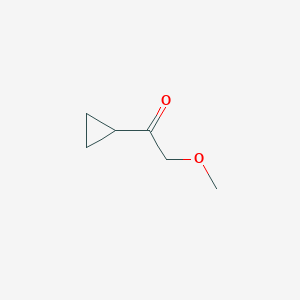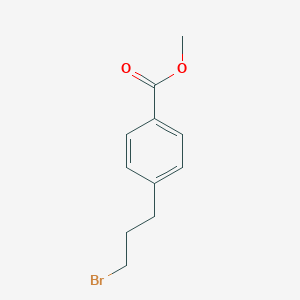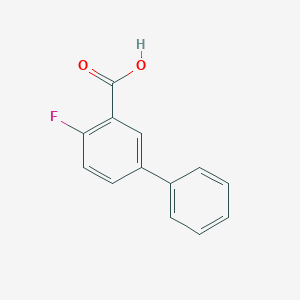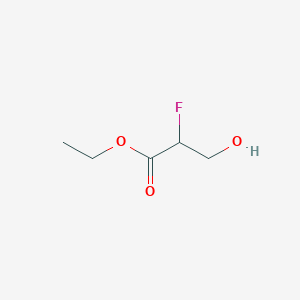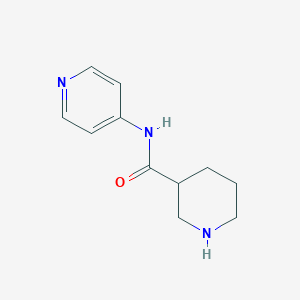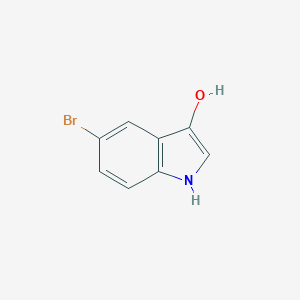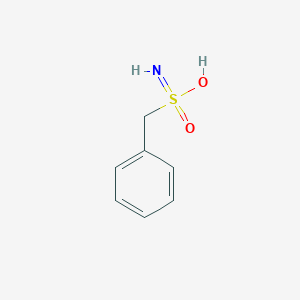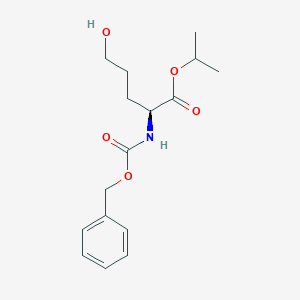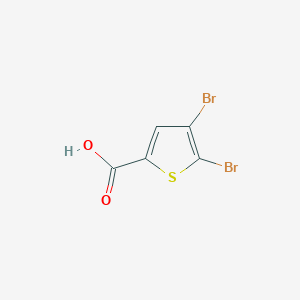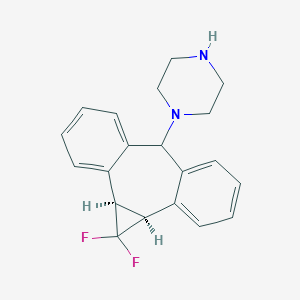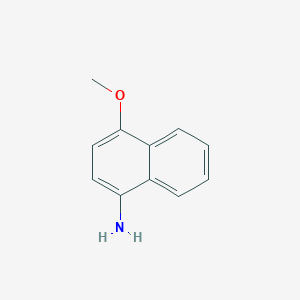![molecular formula C7H10INO B180824 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one CAS No. 100556-58-9](/img/structure/B180824.png)
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one, also known as IHCP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using different methods and has been studied for its potential applications in various fields, including medicine and material science.
作用機序
The mechanism of action of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one is not fully understood. However, it has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. Therefore, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one may exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins.
生化学的および生理学的効果
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one inhibits the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been reported to exhibit anti-inflammatory and analgesic effects in animal models. Furthermore, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been shown to have a low toxicity profile in vitro and in vivo studies.
実験室実験の利点と制限
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has several advantages and limitations for lab experiments. One of the advantages is its high purity and yield, which makes it suitable for various biological and chemical assays. Another advantage is its low toxicity profile, which makes it a safer alternative to other compounds with similar activities. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Another limitation is its relatively high cost compared to other compounds with similar activities.
将来の方向性
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has several potential future directions for scientific research. One of the future directions is to study its potential application as a building block for the synthesis of new materials with unique properties. Another future direction is to study its potential application as a catalyst in various organic reactions. Furthermore, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one may be studied for its potential application in the treatment of various diseases, including cancer and inflammation. Finally, further studies are needed to fully understand the mechanism of action of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one and its potential side effects in vivo.
Conclusion:
In conclusion, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using different methods and has been studied for its potential applications in various fields, including medicine and material science. 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been reported to exhibit anticancer and anti-inflammatory activities, and has a low toxicity profile in vitro and in vivo studies. However, further studies are needed to fully understand the mechanism of action of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one and its potential applications in various scientific fields.
合成法
The synthesis of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been achieved using different methods, including the reaction of 1-benzyl-4-hydroxy-2,5-pyrrolidinedione with iodine in the presence of a base, and the reaction of 1-benzyl-4-hydroxy-2,5-pyrrolidinedione with iodine and N-bromosuccinimide. Both of these methods have been reported to yield high purity and high yield of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one.
科学的研究の応用
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been reported to exhibit anticancer and anti-inflammatory activities. In material science, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been studied for its potential application as a building block for the synthesis of new materials. In catalysis, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been used as a catalyst in various organic reactions.
特性
CAS番号 |
100556-58-9 |
|---|---|
製品名 |
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one |
分子式 |
C7H10INO |
分子量 |
251.06 g/mol |
IUPAC名 |
6-iodo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one |
InChI |
InChI=1S/C7H10INO/c8-5-2-1-4-3-6(10)9-7(4)5/h4-5,7H,1-3H2,(H,9,10) |
InChIキー |
XGDVTFSPDUYSFT-UHFFFAOYSA-N |
SMILES |
C1CC(C2C1CC(=O)N2)I |
正規SMILES |
C1CC(C2C1CC(=O)N2)I |
同義語 |
8-exo-iodo-2-azabicyclo[3.3.0]octane-3-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



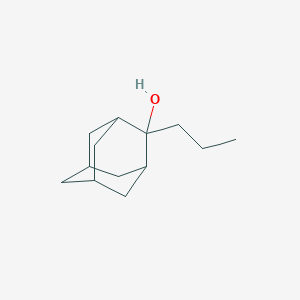
![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)
